Fantridone HCl
Overview
Description
Fantridone hydrochloride is a chemical compound with the molecular formula C18H23ClN2O2. It is known for its biochemical properties and is used primarily in research settings . The compound is a hydrochloride salt form of fantridone, which enhances its solubility and stability.
Preparation Methods
The synthesis of fantridone hydrochloride involves several steps, typically starting with the preparation of the base compound, fantridone. The hydrochloride salt is then formed by reacting fantridone with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial production methods for fantridone hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Fantridone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fantridone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of fantridone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Fantridone hydrochloride can be compared with other similar compounds, such as:
Clotrimazole: An antifungal agent used in topical treatments.
Miconazole: Another antifungal agent with similar applications.
Amantadine: A compound with antiviral and antiparkinsonian properties.
Fantridone hydrochloride is unique in its specific biochemical properties and applications, making it a valuable compound in research and development.
Properties
CAS No. |
24390-12-3 |
---|---|
Molecular Formula |
C18H23ClN2O2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propyl]phenanthridin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH.H2O/c1-19(2)12-7-13-20-17-11-6-5-9-15(17)14-8-3-4-10-16(14)18(20)21;;/h3-6,8-11H,7,12-13H2,1-2H3;1H;1H2 |
InChI Key |
NYUJOGMUKNKJAT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.O.Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C3C1=O.O.Cl |
Appearance |
Solid powder |
24390-12-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fantridone hydrochloride; AGN 616; AGN-616; AGN616; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.